
Diethyl 3-azidopropylphosphonate
Overview
Description
Diethyl 3-azidopropylphosphonate (DEAPP) is a chemical compound that has gained significant attention in recent years due to its potential as a versatile reagent in organic synthesis and as a probe for biochemical research. DEAPP is a phosphonate ester that contains an azide group, which makes it a useful precursor for the synthesis of a wide range of compounds, including biologically active molecules.
Scientific Research Applications
- DEAP serves as a versatile building block for the synthesis of various compounds. Researchers have employed it to create enantiomerically enriched functionalized phosphonates, such as 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates . These derivatives can be further modified to develop potential drugs or bioactive molecules.
- Phosphonates, including DEAP, exhibit strong metal-binding properties. Researchers have explored their use in metal extraction and separation processes. DEAP could potentially be employed in solvent extraction methods for separating metals and rare earth elements .
- Aminomethylenephosphonic acids, including DEAP, have been investigated for their ability to remove heavy metals from water. Their chelating properties make them promising candidates for water treatment and environmental remediation .
- DEAP can be functionalized and immobilized on magnetic nanoparticles. These modified nanoparticles have been explored as recyclable catalysts in various reactions, including the synthesis of organic compounds .
Organic Synthesis and Medicinal Chemistry
Metal Complexation and Separation
Water Decontamination Systems
Magnetic Nanoparticles and Catalysis
Mechanism of Action
Target of Action
Diethyl 3-azidopropylphosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Diethyl 3-azidopropylphosphonate may interact with a variety of enzymes in the body.
Mode of Action
Phosphonates are known for their enhanced resistance towards hydrolysis , which could allow them to persist in the body and exert their effects over a prolonged period. The compound’s interaction with its targets could result in changes to the function of these targets, potentially disrupting normal biochemical processes.
Biochemical Pathways
Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, suggesting that they could interfere with a variety of biochemical pathways . The downstream effects of this interference would depend on the specific pathways and targets involved.
Pharmacokinetics
Phosphonates are known for their enhanced resistance towards hydrolysis , which could influence their bioavailability and pharmacokinetic properties
Result of Action
Given that phosphonates can potentially inhibit metabolic enzymes , the compound could disrupt normal cellular processes and have a variety of effects at the molecular level.
properties
IUPAC Name |
1-azido-3-diethoxyphosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFBMEBPBDKNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN=[N+]=[N-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-azidopropylphosphonate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


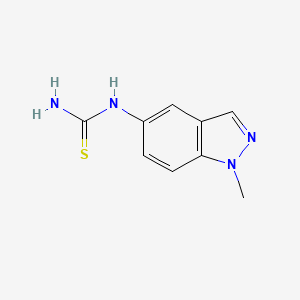
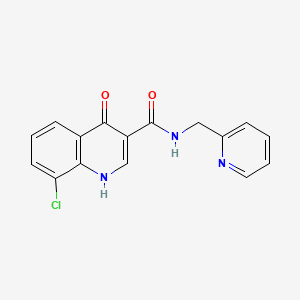
![6-Bromo-2,2-difluoro-spiro[3.3]heptane](/img/structure/B2398552.png)
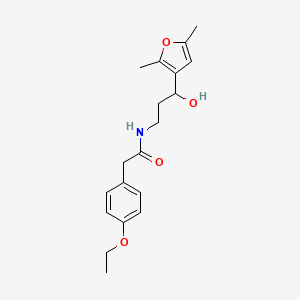
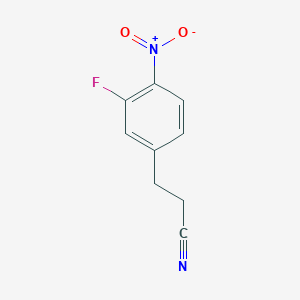
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)
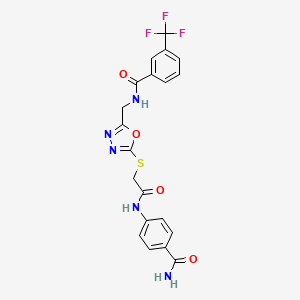

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)
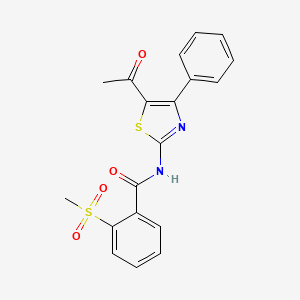
![2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2398566.png)

![3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2398571.png)